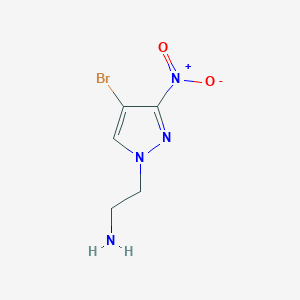
2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine is a heterocyclic compound that features a pyrazole ring substituted with bromine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Substitution Reactions: The bromine and nitro groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: 2-(4-amino-3-nitro-1H-pyrazol-1-yl)ethan-1-amine.
Reduction: 2-(4-bromo-3-amino-1H-pyrazol-1-yl)ethan-1-amine.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine.
2-(4-bromo-3-amino-1H-pyrazol-1-yl)ethan-1-amine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine is unique due to its specific combination of substituents, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C5H7BrN4O2 |
|---|---|
Molecular Weight |
235.04 g/mol |
IUPAC Name |
2-(4-bromo-3-nitropyrazol-1-yl)ethanamine |
InChI |
InChI=1S/C5H7BrN4O2/c6-4-3-9(2-1-7)8-5(4)10(11)12/h3H,1-2,7H2 |
InChI Key |
BMRBHYUIDPCRLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCN)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749271.png)
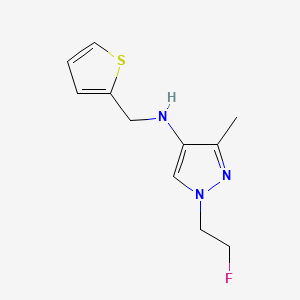
![3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11749280.png)
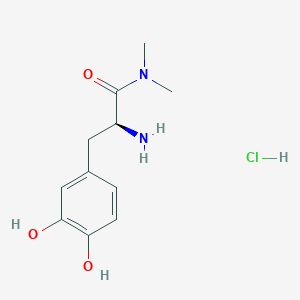
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749296.png)
![{3-[Benzyl(methyl)amino]prop-1-en-2-yl}trifluoroboranuide potassium](/img/structure/B11749298.png)
![(2S,3S)-2-Amino-3-methyl-N-[2-(morpholin-4-YL)ethyl]pentanamide hydrochloride](/img/structure/B11749299.png)
![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11749310.png)

![[(2R)-3-carboxy-2-[(3-hydroxypentanoyl)oxy]propyl]trimethylazanium](/img/structure/B11749317.png)
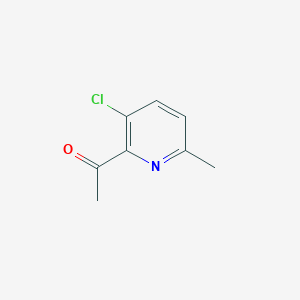
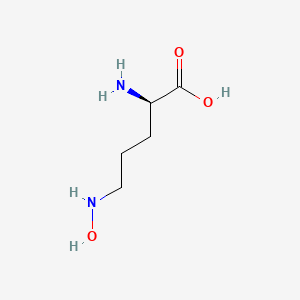

![1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11749348.png)
